molecular formula C9H9NO3 B160668 3-(2-Nitrophenyl)propanal CAS No. 133473-26-4

3-(2-Nitrophenyl)propanal

Cat. No. B160668
CAS RN: 133473-26-4
M. Wt: 179.17 g/mol
InChI Key: UDBDZQOKDJEJIL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propanal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline solid with a molecular weight of 209.19 g/mol and a melting point of 92-94°C. This compound is commonly used as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

  • Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to 3-(2-Nitrophenyl)propanal, has been shown to be an effective corrosion inhibitor for copper alloys in chloride solutions. It forms protective inhibiting deposits that slow down electrochemical corrosion reactions, thereby mitigating corrosion (Nam, Thang, Hoai, & Hiển, 2016).

  • Synthesis of Tryptophan Precursor and Indole Derivatives : 2-(2-Nitrophenyl)propenal, a compound similar to 3-(2-Nitrophenyl)propanal, can be transformed into a potent tryptophan precursor and various useful indole derivatives. This showcases its potential in the synthesis of biologically relevant molecules (Tanaka, Yasuo, & Torii, 1989).

  • Study of Solvent Polarity on Photophysical Properties : Research on derivatives of 3-(2-Nitrophenyl)propanal revealed insights into solvatochromic effects and intramolecular charge transfer interactions. Such studies are crucial for understanding the behavior of these molecules in different environments, which can be applied in various fields including material science and photonics (Kumari, Varghese, George, & Sudhakar, 2017).

  • Electro-Optical and Charge-Transport Properties : A study on a derivative of 3-(2-Nitrophenyl)propanal, namely trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, provided insights into its structural, electro-optical, and charge-transport properties. Understanding these properties is essential for developing materials for electronic and photonic applications (Irfan et al., 2015).

  • Synthesis and Biological Evaluation : Compounds such as (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which are structurally similar to 3-(2-Nitrophenyl)propanal, have been synthesized and evaluated for their antimicrobial and photosynthesis-inhibiting activities. Such studies highlight the potential of these compounds in pharmaceutical and biological research (Opletalová et al., 2006).

properties

IUPAC Name

3-(2-nitrophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDZQOKDJEJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441685
Record name 3-(2-nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)propanal

CAS RN

133473-26-4
Record name 3-(2-nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Table 1, the α-aminooxylation reaction of 4,5 substituted o-nitro hydrocinnamaldehyde 4a with nitrosobenzene as oxygen source was carried out in the presence of L-proline (20 mol %) in CH3CN at −20° C. for 24 h to obtain α-aminooxylate o-nitrohydrocinnamaldehyde. Since α-aminooxy aldehydes are prone to racemization, it was immediately in situ subjected to catalytic hydrogenation [10% Pd/C, (1 atm) H2] by distilling out CH3CN under reduced pressure and adding MeOH into it, which gave 3-hydroxy THQ 5a in 62% yield with moderate enantioselectivity (82% ee). The low ee could possibly be due to the racemization occurring during the removal of CH3CN at slightly elevated temperature (45° C.). To obtain high enantioselectivity, a mixed solvent system of CH3CN/MeOH (1:3) was used, 5a was obtained in higher enantioselectivity (96% ee) with low yield (52%). In order to improve the yield of THQs, the inventors were further conducted experiments in several solvent systems (CHCl3, CH2Cl2 and THF). However, there was no significant improvement in yields observed in each case. Subsequently, the best result (71% yield, 96% ee) for 5a was obtained when α-aminooxylation was carried out in DMSO and the intramolecular reductive cyclization done, in MeOH in a sequential manner at ambient temperature (entry 7; Table 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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